Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate
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Overview
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate is an organic compound that features a trifluoromethyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate typically involves the following steps:
Formation of the tert-butoxycarbonyl-protected amino group: This is achieved by reacting the appropriate amine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be used in NMR studies.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that can interact with the trifluoromethyl group.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a trifluoromethyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)): Another isomer with different stereochemistry.
Uniqueness:
- The presence of the trifluoromethyl group in methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-8(2,3)18-7(16)14-9(4,6(15)17-5)10(11,12)13/h1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDIPWVVSCAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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